3-{[(2,4-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a synthetic organic compound with a complex structure It is characterized by the presence of both dimethoxyphenyl and propoxyphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the dimethoxyphenylamine.
Coupling with Propoxyphenyl Group: The dimethoxyphenylamine is then coupled with a propoxyphenyl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-DIMETHOXYPHENYL)PROPIONIC ACID: This compound shares the dimethoxyphenyl group but lacks the formamido and propoxyphenyl groups.
3-(4-PROPOXYPHENYL)PROPIONIC ACID: This compound contains the propoxyphenyl group but lacks the dimethoxyphenyl and formamido groups.
Uniqueness
3-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the presence of both dimethoxyphenyl and propoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25NO6 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[(2,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-4-11-28-15-7-5-14(6-8-15)18(13-20(23)24)22-21(25)17-10-9-16(26-2)12-19(17)27-3/h5-10,12,18H,4,11,13H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
YHLTXFOBVQPZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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